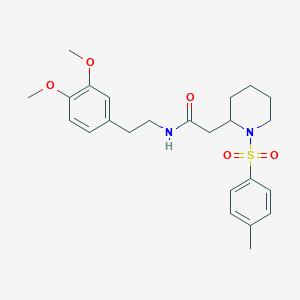

N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5S/c1-18-7-10-21(11-8-18)32(28,29)26-15-5-4-6-20(26)17-24(27)25-14-13-19-9-12-22(30-2)23(16-19)31-3/h7-12,16,20H,4-6,13-15,17H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSTWDYCKDUWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and tosylpiperidine.

Formation of Intermediate: The tosylation of piperidine is carried out using tosyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The intermediate is then coupled with 3,4-dimethoxyphenethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the amide or piperidine ring, potentially leading to the formation of secondary amines or reduced piperidine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound might exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide with structurally related acetamide derivatives, focusing on molecular features, synthesis, and properties.

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties :

- Methoxy Groups : Compounds with 3,4-dimethoxyphenethyl groups (e.g., ) exhibit increased hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- Sulfonamide (Tosyl) and Piperidine : The target compound’s tosylpiperidinyl group introduces both electron-withdrawing (sulfonamide) and basic (piperidine) properties, likely improving solubility in acidic environments (e.g., lysosomal targeting) .

- Heterocycles : Thiazole () and tetrazole () substituents enhance coordination ability and metabolic stability, respectively.

Synthetic Efficiency: Multicomponent reactions (e.g., ) achieve high yields (83–98%), suggesting scalable routes for analogs.

Crystallographic and Spectroscopic Data :

- The thiazole derivative () forms inversion dimers via N–H⋯N hydrogen bonds, a feature absent in methoxy-rich analogs.

- Tetrazole-containing compounds () show distinct ¹³C NMR peaks (δ 168.77, 164.32) and ESI-MS confirmation, critical for structural validation.

Biological Implications :

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 359.42 g/mol. Its structure features a piperidine ring, which is commonly associated with various biological activities. The presence of the dimethoxyphenethyl group is also significant, as it may enhance binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.42 g/mol |

| Melting Point | 124 °C |

| Boiling Point | 559.3 ± 50 °C (Predicted) |

Antinociceptive and Anti-inflammatory Effects

Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. For instance, studies on related compounds have demonstrated their effectiveness in reducing edema in various animal models, suggesting a potential for treating pain and inflammation.

One notable study evaluated the anti-inflammatory activity of a related compound, (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD), which showed promising results in inhibiting rat ear edema induced by inflammatory agents. The IC50 values for DMPBD were significantly lower than those of standard anti-inflammatory drugs like diclofenac, indicating a strong anti-inflammatory effect through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

The mechanism by which N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide exerts its biological effects may involve the modulation of neurotransmitter systems and inflammatory mediators. The piperidine moiety is known to interact with various receptors in the central nervous system, potentially influencing pain perception and inflammatory responses.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Study on Pain Management : A study involving a related compound demonstrated significant reduction in pain responses in animal models when administered prior to inflammatory stimuli.

- Inflammation Models : In models of acute inflammation, compounds structurally related to N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide showed dose-dependent reductions in paw edema.

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide, and what key reaction conditions are critical for optimizing yields?

The synthesis typically involves multi-step organic reactions, including:

- Core formation : Constructing the piperidine-tosyl moiety via nucleophilic substitution or coupling reactions.

- Acetamide bond formation : Coupling the tosylpiperidine intermediate with the dimethoxyphenethyl group using reagents like EDC or DCC in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .

- Multi-component reaction (MCR) chemistry : A method demonstrated for analogous compounds (e.g., tetrazole derivatives) using one-pot reactions to improve efficiency .

Q. Critical conditions :

- Temperature : 0–25°C for coupling steps to minimize side reactions.

- Catalysts : EDC/HOBt for amide bond formation (yields >80% reported) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-(3,4-dimethoxyphenethyl)-2-(1-tosylpiperidin-2-yl)acetamide?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), tosyl sulfonyl (δ ~7.8 ppm for aromatic protons), and acetamide carbonyl (δ ~170 ppm) groups .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the dimethoxyphenethyl and piperidinyl regions .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~529 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) .

Advanced Questions

Q. How can researchers resolve contradictions in reported synthetic yields when using different coupling agents for acetamide bond formation?

Discrepancies in yields (e.g., 60–90%) may arise from:

- Reagent selection : EDC/HOBt vs. DCC/DMAP, where steric hindrance from the tosyl group affects activation efficiency .

- Solvent polarity : Polar aprotic solvents (DMF) enhance solubility of intermediates compared to DCM, improving reaction homogeneity .

- Workup protocols : Acidic/basic extraction steps may remove unreacted starting materials, impacting isolated yields .

Q. Methodological recommendations :

- Conduct kinetic studies (TLC monitoring) to optimize reaction time .

- Compare yields under inert (N₂) vs. ambient conditions to assess moisture sensitivity .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, particularly regarding enzyme inhibition?

- Enzyme inhibition assays :

- Lipoxygenase (LOX) : Test inhibition using UV-Vis spectroscopy (λ = 234 nm for conjugated diene formation) .

- Kinase targets : Use fluorescence-based ADP-Glo™ assays to measure ATPase activity .

- Cellular models :

- Cancer cell lines (e.g., MCF-7, HeLa) : Assess antiproliferative effects via MTT assays, with IC₅₀ calculations .

- Molecular docking : Simulate binding to tubulin or kinase active sites (e.g., using AutoDock Vina) to rationalize activity .

Q. Key findings from analogs :

- Tosylpiperidine acetamides show moderate LOX inhibition (IC₅₀ ~20 µM) .

- Dimethoxyphenethyl derivatives exhibit tubulin polymerization inhibition, suggesting anticancer potential .

Q. How do electronic effects of substituents (e.g., methoxy vs. chloro groups) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methoxy groups : Electron-donating effects activate the phenethyl ring for electrophilic substitution but reduce acetamide electrophilicity .

- Tosyl group : Electron-withdrawing sulfonyl moiety enhances piperidine ring stability, limiting ring-opening reactions .

- Comparative reactivity : Chlorophenyl analogs undergo faster nucleophilic substitution (e.g., with amines) due to stronger electron-withdrawing effects .

Q. Experimental validation :

- Monitor reaction rates via ¹H NMR (e.g., disappearance of tosyl protons) .

- Use Hammett plots to correlate substituent σ values with reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.